chemical structure of a-(Boc-amino)-3,4-difluorobenzeneacetic acid
chemical structure of a-(Boc-amino)-3,4-difluorobenzeneacetic acid
An In-Depth Technical Guide to α-(tert-Butoxycarbonyl-amino)-3,4-difluorobenzeneacetic Acid: Structure, Synthesis, and Applications
Abstract
α-(tert-Butoxycarbonyl-amino)-3,4-difluorobenzeneacetic acid is a non-proteinogenic amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. Its structure combines a chiral α-amino acid core, a crucial Boc protecting group for synthetic utility, and a difluorinated phenyl ring, which imparts unique physicochemical properties. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical characteristics, detailed synthetic and deprotection protocols, and key applications. The narrative emphasizes the causal relationships behind experimental choices, grounding the discussion in established chemical principles to provide a self-validating framework for its use as a versatile building block in modern pharmaceutical research.
Introduction to Fluorinated Amino Acids in Drug Discovery
The design and synthesis of novel therapeutic agents frequently rely on the use of non-canonical or unnatural amino acids.[][2] These custom-designed building blocks allow for the fine-tuning of a molecule's biological activity, stability, and pharmacokinetic profile. Among the most powerful strategies in modern medicinal chemistry is the selective incorporation of fluorine into drug candidates.[3][4][5][6]
The strategic introduction of fluorine can profoundly alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life.[5][6]
-
Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[3]
-
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[5][6]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of a molecule at physiological pH.[3]
α-(Boc-amino)-3,4-difluorobenzeneacetic acid is a prime example of a building block that leverages these principles. It provides a synthetically accessible scaffold for introducing a difluorophenyl moiety into peptides or small molecules, making it a valuable tool for lead optimization and the development of novel therapeutics.[7]
Molecular Structure and Physicochemical Properties
Detailed Structural Analysis
The structure of α-(Boc-amino)-3,4-difluorobenzeneacetic acid is composed of four key features:
-
Chiral α-Carbon: The central carbon atom is bonded to four different groups (a hydrogen atom, a carboxyl group, a Boc-protected amino group, and a 3,4-difluorophenyl group), making it a chiral center. The molecule can therefore exist as two enantiomers, (R) and (S), which may have distinct biological activities.
-
Carboxylic Acid (-COOH): This functional group provides a site for peptide bond formation or other derivatization. Its acidity is influenced by the adjacent electron-withdrawing groups.
-
tert-Butoxycarbonyl (Boc) Protecting Group: The α-amino group is protected with a Boc group, a cornerstone of modern organic synthesis.[][8] This group is stable under a wide range of conditions but can be selectively removed under mild acidic conditions, making it ideal for multi-step syntheses like solid-phase peptide synthesis (SPPS).[8][]
-
3,4-Difluorophenyl Moiety: This aromatic side chain is the key feature that imparts the benefits of fluorination. The ortho-difluoro substitution pattern creates a strong dipole moment and can influence the conformational preferences of the molecule.
Physicochemical Properties
The key physicochemical properties of the parent compound, α-amino-3,4-difluorobenzeneacetic acid, are summarized below. The addition of the Boc group will increase the molecular weight and lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₂NO₂ | PubChem |
| Molecular Weight | 187.14 g/mol | PubChem |
| pKa (Acidic) | ~2.1 (Estimated) | - |
| pKa (Basic) | ~9.2 (Estimated) | - |
| LogP | 1.1 (Estimated) | - |
Note: Estimated values are based on structurally similar compounds and computational models.
Spectroscopic Characterization
Validation of the structure is typically achieved through a combination of spectroscopic methods. The expected key signals are outlined below.
| Technique | Expected Signature |
| ¹H NMR | Signals for the α-proton, aromatic protons (with complex splitting due to F-H coupling), and the nine equivalent protons of the tert-butyl group of the Boc protector. |
| ¹³C NMR | Resonances for the carbonyl carbon, α-carbon, aromatic carbons (showing C-F coupling), and the carbons of the Boc group. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring, exhibiting coupling to each other and to adjacent protons. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule, along with a characteristic fragmentation pattern showing the loss of the Boc group (M-100). |
Synthesis and Purification
The synthesis of α-(Boc-amino)-3,4-difluorobenzeneacetic acid can be approached through several established methods for creating α-amino acids. A common and logical approach involves a modified Strecker synthesis followed by Boc protection.
Retrosynthetic Analysis
A logical disconnection approach simplifies the synthesis plan by working backward from the target molecule to commercially available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Generalized Synthetic Protocol
This protocol outlines a plausible, multi-step synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of α-Amino-3,4-difluorophenylacetonitrile (Strecker Reaction)
-
Setup: In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1.0 eq.) in methanol.
-
Reaction: Add ammonium chloride (1.1 eq.) followed by sodium cyanide (1.1 eq.) in an aqueous solution.
-
Causality: The aldehyde first reacts with ammonia (from ammonium chloride) to form an imine in situ. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the α-aminonitrile.
-
-
Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench carefully with water and extract the product into an organic solvent like ethyl acetate. Dry the organic layer and concentrate under reduced pressure.
Step 2: Hydrolysis to α-Amino-3,4-difluorobenzeneacetic acid
-
Setup: Suspend the crude α-aminonitrile from the previous step in a concentrated acid solution (e.g., 6M HCl).
-
Reaction: Heat the mixture to reflux.
-
Causality: The strong acidic conditions hydrolyze the nitrile group (-CN) first to an amide and then to a carboxylic acid (-COOH), yielding the free amino acid.
-
-
Monitoring: Monitor the reaction until the starting material is consumed.
-
Isolation: Cool the reaction mixture. The amino acid product may precipitate. Adjust the pH to the isoelectric point to maximize precipitation, then isolate by filtration.
Step 3: Boc-Protection
-
Setup: Dissolve the crude amino acid (1.0 eq.) in a mixture of dioxane and water. Add a base such as triethylamine (1.5 eq.) or sodium hydroxide to deprotonate the amino group.[10]
-
Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise while stirring at room temperature.[10]
-
Causality: The deprotonated amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride in a nucleophilic acyl substitution reaction to form the stable carbamate.[10]
-
-
Workup: After the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid solution) and extract the N-Boc protected product into an organic solvent.
-
Purification: The final product can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.
The Role of the Boc Protecting Group
The Boc group is arguably the most critical feature for the synthetic utility of this compound. Its predictable and reliable chemistry is a cornerstone of peptide synthesis.[][][]
Principles of Boc Chemistry
-
Stability: The Boc group is stable to bases, nucleophiles, and catalytic hydrogenolysis, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.[][12]
-
Acid Lability: Its key feature is its susceptibility to cleavage under moderately strong acidic conditions, such as with trifluoroacetic acid (TFA).[][13] This "orthogonal" stability relative to other protecting groups (like the base-labile Fmoc group) is fundamental to synthetic strategy.
Deprotection Protocol
The removal of the Boc group is a routine procedure, typically performed as a key step in solid-phase peptide synthesis.
Materials:
-
Boc-protected amino acid or peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA) for neutralization
Protocol:
-
Swelling (for SPPS): Swell the peptide-resin in DCM for 30-60 minutes.
-
Pre-wash: Wash the resin with a solution of 25-50% TFA in DCM for 2-5 minutes.[13]
-
Deprotection: Treat the resin with a fresh solution of 25-50% TFA in DCM for 15-30 minutes.[13]
-
Causality: The carbonyl oxygen of the Boc group is protonated by TFA. This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to release carbon dioxide and the free amine (as its trifluoroacetate salt).[10]
-
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA and the cleaved tert-butyl cation.
-
Neutralization: Neutralize the resulting ammonium salt with a solution of a non-nucleophilic base, such as 10% DIEA in DCM, to generate the free amine, which is now ready for the next coupling step.
Caption: A typical workflow for Boc group deprotection.
Applications in Research and Development
Peptide Synthesis
α-(Boc-amino)-3,4-difluorobenzeneacetic acid is an excellent building block for SPPS. Incorporating it into a peptide sequence can:
-
Introduce conformational constraints due to the bulky phenyl group.
-
Enhance resistance to enzymatic degradation by proteases.
-
Serve as a probe to study protein-protein interactions, where the fluorinated ring can be monitored by ¹⁹F NMR.
Medicinal Chemistry
As an intermediate, this compound is valuable for synthesizing small-molecule drugs. The 3,4-difluorophenyl group is a common motif in pharmaceuticals. Its presence can block sites of metabolic oxidation and engage in specific hydrogen bonding or dipole-dipole interactions within a protein's active site, thereby improving the potency and pharmacokinetic profile of a drug candidate.[3][5][14]
Safety and Handling
As with all laboratory chemicals, α-(Boc-amino)-3,4-difluorobenzeneacetic acid should be handled with care, following standard safety protocols.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[15][16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][17] Avoid contact with skin and eyes.[15]
-
Storage: Store in a cool, dry place in a tightly sealed container, protected from moisture.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
α-(tert-Butoxycarbonyl-amino)-3,4-difluorobenzeneacetic acid stands as a testament to the power of rational design in chemical synthesis. It masterfully combines the synthetic versatility of a Boc-protected amino acid with the advantageous properties imparted by fluorine. For researchers in drug discovery and peptide science, this compound is not merely a reagent but a strategic tool for creating novel molecules with enhanced stability, improved biological activity, and tailored pharmacokinetic profiles. As the demand for more sophisticated and effective therapeutics grows, the importance of such precisely engineered building blocks will undoubtedly continue to increase.
References
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AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [This is a highly cited review, a general URL would be to the journal: [Link]]
- Unknown Supplier. (2021). Safety Data Sheet.
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AAPPTEC. (n.d.). MSDS - Safety Data Sheet for Boc-Aib-OH. Retrieved from [Link]
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Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. Retrieved from [Link]
- Singh, R. P., & Singh, R. K. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1237-1243.
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Henary, E., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(23), 8303. Retrieved from [Link]
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Henary, E., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Retrieved from [Link]
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Sammakia, T., et al. (2012). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. Organic letters, 14(10), 2512-2515. Retrieved from [Link]
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]
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Gouverneur, V., et al. (2006). Synthesis of α,ω-polyfluorinated α-amino acid derivatives and δ,δ-difluoronorvaline. Organic & Biomolecular Chemistry, 4(17), 3297-3303. Retrieved from [Link]
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Soloshonok, V. A., & Han, J. (2020). Applications of fluorine-containing amino acids for drug design. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2019). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications, 10(1), 1-8. Retrieved from [Link]
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Wang, M., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Molecules, 26(11), 3195. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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